2-(3-Hydroxyureido)acetic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C3H6N2O4 |
|---|---|
Molecular Weight |
134.09 g/mol |
IUPAC Name |
2-(hydroxycarbamoylamino)acetic acid |
InChI |
InChI=1S/C3H6N2O4/c6-2(7)1-4-3(8)5-9/h9H,1H2,(H,6,7)(H2,4,5,8) |
InChI Key |
KMUZEPMBBDHYBC-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)NC(=O)NO |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
De Novo Synthesis Strategies for 2-(3-Hydroxyureido)acetic Acid
The creation of this compound from basic chemical building blocks has been approached through various synthetic routes. These strategies often involve multi-step pathways that require careful optimization of reaction conditions to achieve desirable yields and purity.
Multi-Step Synthetic Pathways and Reaction Optimization
The synthesis of this compound can be conceptualized through a retrosynthetic analysis that disconnects the molecule into simpler, commercially available precursors. A plausible multi-step pathway involves the reaction of an activated carboxylic acid derivative with a protected hydroxyurea (B1673989) species, followed by deprotection.
Solvent: The choice of solvent can significantly influence reaction rates and yields. Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often employed.
Temperature: Reaction temperatures are critical and are often optimized to ensure a balance between reaction rate and the prevention of side reactions or decomposition of thermally sensitive intermediates.
Catalyst: The use of appropriate catalysts can accelerate reactions and improve selectivity. For instance, in coupling reactions, catalysts like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly used.
Stoichiometry of Reactants: The molar ratios of the reactants are carefully controlled to ensure complete conversion of the limiting reagent and to minimize the formation of byproducts.
Modern approaches to reaction optimization increasingly utilize high-throughput screening and design of experiments (DoE) methodologies to efficiently explore the reaction parameter space.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Yield (%) |
| Solvent | Dichloromethane | Acetonitrile | Tetrahydrofuran | 65 |
| Temperature (°C) | 0 | 25 (Room Temp) | 50 | 78 |
| Catalyst | None | DMAP | HOBt | 85 |
Utilization of Amino Acid Precursors
Amino acids, being bifunctional molecules containing both an amino group and a carboxylic acid group, represent attractive starting materials for the synthesis of this compound. Glycine (B1666218), the simplest amino acid, is a particularly relevant precursor.
One potential synthetic route involves the reaction of the amino group of glycine or its ester derivative with a reagent that can introduce the hydroxyurea moiety. This could be achieved through reaction with hydroxyisocyanate or a synthetic equivalent. The reaction of amines with isocyanates is a well-established method for the formation of ureas.
A generalized reaction scheme is as follows: H₂N-CH₂-COOH (Glycine) + HO-N=C=O (Hydroxyisocyanate) → HO-NH-CO-NH-CH₂-COOH (this compound)
Challenges in this approach include the potential for side reactions, such as the self-polymerization of glycine or the reaction of the carboxylic acid group. Therefore, protection of the carboxyl group, for instance as a methyl or ethyl ester, is often necessary before the reaction with the hydroxyisocyanate equivalent. The subsequent deprotection of the ester group would then yield the final product.
Emerging Green Chemistry Approaches in Synthesis
In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic routes for this compound. These approaches focus on minimizing waste, using less hazardous reagents and solvents, and improving energy efficiency.
Key areas of exploration in green synthesis include:
Use of Greener Solvents: Replacing traditional volatile organic solvents with more sustainable alternatives like water, supercritical fluids, or bio-based solvents.
Catalysis: Employing catalytic methods, including biocatalysis, to reduce the need for stoichiometric reagents and to improve reaction efficiency and selectivity.
Atom Economy: Designing synthetic pathways that maximize the incorporation of all atoms from the starting materials into the final product, thereby minimizing waste.
Renewable Feedstocks: Investigating the use of starting materials derived from renewable resources.
While specific green synthetic routes for this compound are not yet extensively documented in the literature, the general principles of green chemistry are being applied to the synthesis of related compounds, which could pave the way for future developments in this area.
Synthesis of Analogs and Structural Derivatives of this compound
The synthesis of analogs and structural derivatives of this compound is crucial for structure-activity relationship (SAR) studies and for the development of new compounds with tailored properties. Modifications can be introduced at two primary sites: the hydroxyurea moiety and the acetic acid backbone.
Modifications of the Hydroxyurea Moiety
The hydroxyurea portion of the molecule offers several positions for modification. These include the hydroxyl group and the nitrogen atoms of the urea (B33335).
O-Alkylation/Arylation: The hydroxyl group can be alkylated or arylated to produce O-substituted derivatives. This can be achieved by reacting the parent compound with alkyl or aryl halides in the presence of a base.
N-Alkylation/Arylation: The nitrogen atoms of the urea can be substituted with various alkyl or aryl groups. This can be accomplished by using appropriately substituted amines in the initial urea formation step or through post-synthetic modification.
Cyclization: The hydroxyurea moiety can be incorporated into a cyclic structure to create novel heterocyclic analogs.
| Modification Type | Reagent | Product |
| O-Alkylation | Methyl Iodide | 2-(3-Methoxyureido)acetic acid |
| N-Alkylation | Ethylamine | 2-(3-Ethyl-3-hydroxyureido)acetic acid |
| Cyclization | Phosgene equivalent | Cyclic hydroxyurea derivative |
Substitutions on the Acetic Acid Backbone
The acetic acid backbone of this compound provides another avenue for structural diversification.
Homologation: The acetic acid chain can be extended to produce propanoic acid or longer-chain carboxylic acid derivatives. This can be achieved by starting with the corresponding amino acid homolog, such as β-alanine, in the synthetic sequence.
Substitution at the α-carbon: The carbon atom adjacent to the carboxylic acid can be substituted with various functional groups. This typically requires more complex synthetic strategies, potentially involving the use of α-halo esters as starting materials.
Formation of Conjugates and Probes for Biological Studies
The carboxylic acid moiety of "this compound" serves as a versatile handle for covalent attachment to a variety of molecules, enabling the creation of targeted conjugates and detectable probes for biological investigations. The primary strategy for this involves the activation of the carboxyl group to facilitate amide bond formation with primary amines present on biomolecules or reporter molecules.
A widely employed and effective method for this transformation is the use of carbodiimide (B86325) chemistry, most commonly involving 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS. gbiosciences.comrsc.orgthermofisher.com The reaction proceeds in a two-step manner:
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of "this compound" to form a highly reactive O-acylisourea intermediate. gbiosciences.comthermofisher.comnih.gov
Formation of a Stable NHS Ester: This intermediate is unstable in aqueous solutions and can be susceptible to hydrolysis. The addition of NHS or sulfo-NHS displaces the O-acylisourea to form a more stable amine-reactive NHS ester. gbiosciences.comrsc.org This ester can be purified and stored for subsequent conjugation reactions.
Amide Bond Formation: The NHS ester readily reacts with primary amines on target molecules, such as proteins, peptides, or fluorescent dyes, to form a stable amide bond, yielding the desired conjugate or probe. gbiosciences.comnih.gov
This methodology allows for the coupling of "this compound" to a range of molecules for various biological applications. For instance, conjugation to a fluorescent dye, such as fluorescein (B123965) isothiocyanate (FITC) or a rhodamine derivative, can generate a fluorescent probe to visualize the localization of the compound within cells or tissues.
| Probe/Conjugate Type | Reporter/Effector Molecule | Linkage Chemistry | Potential Biological Application |
| Fluorescent Probe | Fluorescent Dyes (e.g., FITC, Rhodamine) | Amide bond via EDC/NHS coupling | Cellular imaging and localization studies |
| Biotinylated Probe | Biotin | Amide bond via EDC/NHS coupling | Affinity-based purification and detection of binding partners |
| Protein Conjugate | Carrier Proteins (e.g., BSA, KLH) | Amide bond via EDC/NHS coupling | Immunogen preparation for antibody production |
| Drug Delivery Conjugate | Targeting Ligands (e.g., peptides, antibodies) | Amide bond via EDC/NHS coupling | Targeted delivery to specific cells or tissues |
Purity Assessment and Characterization Techniques in Synthetic Endeavors
Rigorous purity assessment and structural characterization are essential to ensure the quality and reliability of synthetically prepared "this compound" and its derivatives. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
Purity Assessment:
High-Performance Liquid Chromatography (HPLC) is the predominant technique for determining the purity of "this compound" and its analogs. The method's high resolution allows for the separation of the target compound from starting materials, byproducts, and degradation products. Key aspects of HPLC analysis include:
Stationary Phase: Reversed-phase columns, such as C18, are commonly used.
Mobile Phase: A mixture of an aqueous buffer (e.g., water with a small percentage of formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed in either isocratic or gradient elution mode.
Detection: Ultraviolet (UV) detection is often utilized, with the detection wavelength selected based on the chromophore of the molecule. For "this compound" and its simple derivatives, detection is often performed at a low wavelength (e.g., ~214 nm).
Structural Characterization:
A suite of spectroscopic techniques is used to confirm the chemical structure of the synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure.
¹H NMR: Provides information about the number and chemical environment of protons. For "this compound", one would expect to observe signals corresponding to the methylene (B1212753) protons of the acetic acid moiety and exchangeable protons of the hydroxyureido group.
¹³C NMR: Reveals the number and types of carbon atoms. Characteristic signals for the carbonyl carbons of the urea and carboxylic acid groups would be expected in the downfield region of the spectrum.
Mass Spectrometry (MS): This technique provides information about the molecular weight of the compound and can offer structural insights through fragmentation patterns.
Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing polar molecules like "this compound".
The fragmentation of the molecular ion can provide evidence for the presence of the hydroxyurea and acetic acid moieties. Common fragmentations for carboxylic acids include the loss of H₂O and CO₂. libretexts.org
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. Key vibrational bands for "this compound" would include:
A broad O-H stretch from the carboxylic acid and the N-OH group.
N-H stretching vibrations from the urea group.
Strong C=O stretching vibrations from both the urea and carboxylic acid carbonyl groups.
| Analytical Technique | Information Provided |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification |
| ¹H Nuclear Magnetic Resonance (¹H NMR) | Elucidation of the proton framework, structural confirmation |
| ¹³C Nuclear Magnetic Resonance (¹³C NMR) | Identification of the carbon skeleton, structural confirmation |
| Mass Spectrometry (MS) | Molecular weight determination, structural fragmentation analysis |
| Infrared (IR) Spectroscopy | Identification of functional groups |
Molecular Mechanisms of Action and Biochemical Interactions
Metalloenzyme Inhibition Profile
The N-hydroxyurea moiety is a key pharmacophore that enables these compounds to act as inhibitors of various metalloenzymes. This is largely due to its ability to coordinate with the metal ions, typically zinc, present in the active sites of these enzymes.
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. The N-hydroxyurea scaffold has been investigated as a zinc-binding group for the inhibition of these enzymes.
| Compound Analogue | MMP-2 IC50 (µM) | MMP-3 IC50 (µM) | MMP-8 IC50 (µM) |
|---|---|---|---|
| Analogue 1 | 1.5 | 1.0 | 0.07 |
| Analogue 2 | 0.8 | 0.5 | 0.04 |
| Analogue 3 | >100 | >100 | 12.5 |
| Analogue 4 | 2.5 | 0.9 | 0.08 |
The data presented is for N-hydroxyurea analogues and serves to illustrate the potential inhibitory profile of this class of compounds.
The mechanism of MMP inhibition by N-hydroxyurea derivatives has been elucidated through X-ray crystallography studies. A crystal structure of an N-hydroxyurea inhibitor complexed with MMP-8 has revealed the specific interactions within the enzyme's active site. nih.gov
Contrary to hydroxamate-based inhibitors which typically bind the catalytic zinc ion in a bidentate fashion, the N-hydroxyurea moiety in the studied complex was found to coordinate with the zinc ion in a monodentate manner. nih.gov This interaction involves one of the oxygen atoms of the N-hydroxyurea group. Furthermore, the binding is characterized by a significant out-of-plane distortion of the amide bonds within the inhibitor. nih.gov This unique binding mode provides a structural basis for the development of selective MMP inhibitors based on the N-hydroxyurea scaffold.
The inhibitory activity of scaffolds related to 2-(3-Hydroxyureido)acetic acid extends to other metalloenzymes, including 5-lipoxygenase and soluble epoxide hydrolase.
5-Lipoxygenase (5-LOX): N-hydroxyurea-based compounds have been identified as potent inhibitors of 5-lipoxygenase, a key enzyme in the biosynthesis of leukotrienes. nih.govnih.gov The mechanism of inhibition is believed to involve the chelation of the non-heme iron atom present in the active site of 5-LOX. thieme-connect.de This interaction prevents the catalytic cycle of the enzyme, thereby blocking the production of pro-inflammatory leukotrienes. thieme-connect.de Structure-activity relationship studies have shown that the potency and duration of action of these inhibitors can be modulated by substitutions on the core scaffold. nih.gov
Soluble Epoxide Hydrolase (sEH): Urea-based compounds, a related scaffold, are known to be potent inhibitors of soluble epoxide hydrolase. pnas.orgpnas.org The inhibitory mechanism is thought to involve the urea (B33335) functional group mimicking a transition state in the hydrolysis of epoxides. pnas.orgpnas.org The carbonyl oxygen of the urea can form hydrogen bonds with key tyrosine residues in the active site, while the NH groups can act as hydrogen bond donors to an aspartate residue, effectively blocking the enzyme's catalytic activity. mdpi.comacs.org
Inhibition of Matrix Metalloproteinases (MMPs)
Metal Ion Chelation Dynamics
The ability of this compound and its parent compound, hydroxyurea (B1673989), to chelate metal ions is a fundamental aspect of their biochemical activity.
Preliminary studies have demonstrated that hydroxyurea can form complexes with biologically relevant metal ions such as iron(II), iron(III), and copper(II). nih.gov Potentiometric and spectrophotometric analyses have indicated the formation of 1:1 complexes between hydroxyurea and these metal ions at a pH of 5. nih.gov
The affinity of hydroxyurea for these metals, as indicated by the stability constants (log β1), is moderate. For instance, the log β1 for the complex with iron is approximately 5, and for copper, it is around 3.1. nih.gov While these values are lower than those of clinically used iron chelators like deferiprone, they suggest that under conditions of metal overload, hydroxyurea-containing compounds could exert a chelating effect. nih.gov The coordination with zinc is central to its role as an MMP inhibitor, as described previously, where it interacts directly with the catalytic zinc ion in the enzyme's active site. nih.gov
Impact on Metal-Dependent Biological Processes
The chemical structure of this compound, featuring a hydroxamic acid moiety (-CONHOH), confers upon it significant potential to interact with and influence metal-dependent biological processes. This interaction is primarily rooted in the ability of the hydroxamic acid group to act as a potent chelator of various metal ions, which are essential cofactors for a multitude of enzymes and proteins.
The hydroxamic acid functional group typically acts as a bidentate ligand, coordinating with metal ions through its two oxygen atoms. This chelation can disrupt the normal function of metalloenzymes by either sequestering the essential metal ion from the enzyme's active site or by binding directly to the metal cofactor within the active site, thereby inhibiting the enzyme's catalytic activity.
A notable example of this is the inhibition of urease, a nickel-dependent enzyme. nih.govnih.gov Hydroxamic acids are known to be effective inhibitors of urease, a property attributed to their ability to chelate the nickel ions in the enzyme's active site. nih.gov While specific studies on this compound are limited, its structural similarity to other known hydroxamic acid-based urease inhibitors suggests a similar mechanism of action.
Furthermore, hydroxamic acid derivatives have been shown to inhibit ribonucleotide reductase (RNR), a metalloenzyme crucial for DNA synthesis. journalagent.com This enzyme catalyzes the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA replication. journalagent.com The inhibitory action of hydroxamic acids on RNR is a key mechanism behind the anticancer properties of compounds like hydroxyurea. journalagent.com
| Metal Ion | Biological Role | Potential Interaction with this compound |
|---|---|---|
| Iron (Fe³⁺) | Essential component of heme proteins (hemoglobin, cytochromes), iron-sulfur clusters. | Strong chelation, potentially interfering with iron uptake and metabolism. |
| Zinc (Zn²⁺) | Cofactor for numerous enzymes, including carbonic anhydrase and matrix metalloproteinases. | Chelation may lead to inhibition of zinc-dependent enzymes. nih.gov |
| Copper (Cu²⁺) | Cofactor for enzymes like cytochrome c oxidase and tyrosinase. | Forms stable complexes, potentially affecting copper-dependent enzyme function. |
| Nickel (Ni²⁺) | Cofactor for enzymes such as urease. | Inhibition of nickel-dependent enzymes through chelation. nih.gov |
Interaction with Other Biological Macromolecules (e.g., proteins, nucleic acids)
Beyond its interaction with metal ions, this compound has the potential to interact with other crucial biological macromolecules, namely proteins and nucleic acids.
Proteins:
The primary mode of interaction with proteins, particularly enzymes, is through the inhibition of metalloenzymes as discussed in the previous section. The hydroxamic acid group can directly bind to the metal ion in the active site of these enzymes, leading to a loss of catalytic function. nih.gov This makes compounds like this compound potential candidates for modulating the activity of various metalloenzymes involved in different pathological conditions.
Another potential protein interaction is with serum albumin, the most abundant protein in blood plasma, which is responsible for the transport of many drugs and endogenous molecules. researchgate.net While specific binding studies for this compound with serum albumin are not available, the acidic nature of the molecule suggests the possibility of binding, which would influence its pharmacokinetic profile.
Nucleic Acids:
Several studies have indicated that certain hydroxamic acid derivatives can interact with DNA. nih.govtechnologynetworks.comnih.gov The proposed mechanism for this interaction often involves an intercalative binding mode, where the planar parts of the molecule insert themselves between the base pairs of the DNA double helix. technologynetworks.comnih.gov Such interactions can lead to structural distortions of the DNA and may interfere with processes like DNA replication and transcription.
It has been suggested that the mutagenic properties observed for some hydroxamic acids in vitro could be related to their interactions with DNA. nih.gov One hypothesis for this mutagenicity involves the metabolic activation of the hydroxamic acid to a reactive intermediate that can then covalently modify DNA bases. nih.gov
The table below provides a summary of the potential interactions of this compound with these biological macromolecules.
| Macromolecule | Potential Mode of Interaction | Potential Biological Consequence |
|---|---|---|
| Proteins (Metalloenzymes) | Chelation of the metal cofactor in the active site. | Inhibition of enzyme activity (e.g., urease, ribonucleotide reductase). nih.govjournalagent.com |
| Proteins (Serum Albumin) | Non-covalent binding. | Transport in the bloodstream, affecting bioavailability. |
| Nucleic Acids (DNA) | Intercalation between base pairs. | Potential interference with DNA replication and transcription; possible mutagenic effects. nih.govtechnologynetworks.comnih.gov |
Based on a comprehensive search of available scientific literature, there is currently insufficient specific data on the chemical compound “this compound” to generate a detailed article according to the requested outline.
The search results did not yield specific in vitro or preclinical studies investigating the effects of “this compound” on cell proliferation, apoptosis, inflammation, or its antimicrobial efficacy. Similarly, no mechanistic studies in non-human preclinical models for diseases such as cancer or arthritis involving this specific compound were found.
Therefore, it is not possible to provide a scientifically accurate and thorough article that strictly adheres to the provided structure for “this compound” at this time. Information is available for related but distinct compounds such as acetic acid and hydroxyurea, but not for the specific molecule requested.
Biological Activity Investigations in Vitro and Preclinical Studies
High-Throughput Screening for Novel Biological Activities
High-throughput screening (HTS) is a drug discovery process that allows for the rapid assessment of a large number of compounds for a specific biological activity. tdcommons.ai HTS assays are typically automated and use robotics to test thousands of compounds in a short period. tdcommons.ai
To discover novel biological activities of 2-(3-Hydroxyureido)acetic acid, it could be included in a library of compounds screened against a diverse panel of biological targets. These targets could range from specific enzymes and receptors to whole-cell assays designed to measure broader effects like antimicrobial or anti-inflammatory activity.
For example, the compound could be screened against a panel of bacterial and fungal strains to assess its antimicrobial potential. The minimum inhibitory concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism, would be determined. nih.govresearchgate.net
The table below provides a hypothetical example of the data that could be generated from an HTS campaign to identify novel antimicrobial activities.
Table 2: Illustrative High-Throughput Screening Results for Antimicrobial Activity
| Target Organism | Assay Type | Result (MIC in µg/mL) | Hit Confirmation |
|---|---|---|---|
| Staphylococcus aureus | Broth microdilution | >128 | Inactive |
| Escherichia coli | Broth microdilution | 16 | Potential Hit |
| Candida albicans | Broth microdilution | >128 | Inactive |
Based on these illustrative results, this compound would be identified as a potential hit against Escherichia coli and Pseudomonas aeruginosa. Follow-up studies would then be conducted to confirm this activity and to determine its mechanism of action.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses
Elucidation of Essential Pharmacophoric Elements
The fundamental pharmacophore of hydroxyurea (B1673989) and its derivatives, including 2-(3-Hydroxyureido)acetic acid, is the hydroxyurea moiety (-NH-CO-NH-OH). This functional group is critical for the compound's biological activity. It is understood that hydroxyurea acts as an inhibitor of DNA synthesis by functioning as a ribonucleotide reductase inhibitor. nih.govdrugbank.com The hydroxyurea group is believed to quench a critical tyrosyl free radical at the active site of the enzyme, thereby inactivating it and halting the conversion of ribonucleotides to deoxyribonucleotides, which is essential for DNA replication and repair. nih.govwikipedia.org
The essential pharmacophoric elements can be summarized as:
The Hydroxyurea Moiety: Acts as a metal-chelating group and free radical scavenger, directly interacting with the enzyme's active site.
The Acyl Group (in this case, derived from acetic acid): The scaffold to which the hydroxyurea is attached. This part of the molecule influences physicochemical properties such as solubility, stability, and cell penetration, and can contribute to binding affinity through secondary interactions with the target enzyme.
Impact of Structural Modifications on Biological Potency and Selectivity
Structural modifications to the scaffold of hydroxyurea derivatives can significantly alter their potency and selectivity. The core principle is that while the hydroxyurea group provides the primary inhibitory function, the rest of the molecule fine-tunes the interaction with the biological target.
The nature of the substituent attached to the hydroxyurea core has a profound impact on the molecule's activity, governed by electronic, steric, and lipophilic factors.
Electronic Effects: The introduction of electron-withdrawing or electron-donating groups can influence the acidity of the N-H protons and the stability of the radical formed during the inhibition process. For instance, aromatic substituents have been noted to affect the rate of nitric oxide release from hydroxyurea derivatives, a process linked to their biological effects. nih.gov
Steric Effects: The size and shape of substituents determine how well the molecule fits into the enzyme's active site. Bulky substituents can cause steric hindrance, preventing optimal binding. Conversely, a well-designed substituent can enhance binding by occupying a specific pocket in the active site. Studies on lipophilic analogs of hydroxyurea suggest that the size and shape of substituents strongly influence the pharmacodynamics of these compounds. nih.gov
Lipophilic Effects: Lipophilicity, often measured as Log P, is crucial for membrane permeability and reaching the intracellular target. Hydroxyurea itself is highly polar, which can limit its cell penetration and result in a short half-life. nih.gov Increasing the lipophilicity by adding non-polar substituents, such as alkyl or aryl groups, can enhance bioavailability and potency. In a study of new lipophilic hydroxyurea derivatives, all synthesized compounds showed greater potency than the parent hydroxyurea. nih.gov The study concluded that compound 7 (structure not specified in the abstract) was the most active, possessing a suitable volume, Log P, and shape for binding. nih.gov
The following table summarizes the general effects of different substituent types on the activity of hydroxyurea derivatives.
| Substituent Property | Effect on Biological Activity | Rationale |
| Increased Lipophilicity | Generally increases potency | Enhances cell membrane penetration and bioavailability. nih.gov |
| Aromatic Groups | Can increase activity | May stabilize the radical intermediate or provide additional binding interactions (e.g., pi-stacking). nih.gov |
| Bulky Groups | Can decrease or increase activity | May cause steric hindrance, preventing binding, or may improve binding if it fits a specific hydrophobic pocket. nih.govnih.gov |
| Acetic Acid Moiety | Increases polarity/hydrophilicity | May improve solubility but could decrease passive diffusion across cell membranes compared to more lipophilic analogs. |
The three-dimensional conformation of this compound is critical for its biological activity. The molecule must adopt a specific conformation to bind effectively to the active site of ribonucleotide reductase. The flexibility of the acetic acid side chain allows the molecule to adopt various shapes. However, only a subset of these conformations will be "bioactive," meaning they are suitable for binding. Molecular dynamics simulations and NMR spectroscopy are techniques that can be used to study the conformational dynamics of molecules and how they relate to function. nih.gov The presence of the carboxymethyl group introduces a degree of rotational freedom that could allow the hydroxyurea headgroup to orient itself optimally for interaction with the enzyme's active site residues.
Development and Validation of Predictive QSAR Models
QSAR models are developed to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. farmaciajournal.com These models can then be used to predict the activity of novel, unsynthesized compounds, thereby guiding drug design and optimization.
In the absence of a high-resolution 3D structure of the target protein, ligand-based QSAR methods are employed. These approaches use a set of molecules with known activities to build a model. For N-hydroxyurea derivatives, 2D-QSAR models have been successfully developed. nih.govresearchgate.net
One such study on N-hydroxyurea derivatives as inhibitors of Flap endonuclease-I (FEN-1) used multiple linear regression (MLR) to build a model. nih.govresearchgate.net The model correlated the inhibitory activity with various physicochemical descriptors (e.g., electronic, steric, and lipophilic parameters) calculated from the 2D structure of the molecules. The best model achieved a squared correlation coefficient (R²) of 0.806, indicating a good fit of the model to the data. nih.govresearchgate.net The model was validated using the leave-one-out (LOO) cross-validation method, which yielded a Q² of 0.607, suggesting good predictive ability. nih.govresearchgate.net Such models reveal which properties are most important for activity and can guide the design of more potent inhibitors.
Modern QSAR studies increasingly utilize machine learning algorithms to handle large, complex datasets and build highly predictive models. nih.gov Machine learning can capture non-linear relationships between structural features and biological activity that may be missed by traditional linear methods like MLR.
Various machine learning algorithms can be applied, including:
Support Vector Machines (SVM)
Random Forest (RF)
Artificial Neural Networks (ANN)
These methods can use a wide range of molecular descriptors, including 2D and 3D properties and molecular fingerprints, as input. By training these models on a dataset of hydroxyurea derivatives with known activities, it is possible to create robust predictive tools. These models can then rapidly screen virtual libraries of compounds to identify promising candidates for synthesis and biological testing, accelerating the discovery of novel and more effective analogs of this compound. nih.gov
Bioisosteric Replacements and Their Influence on Activity Profiles
In the rational design of therapeutic agents, bioisosteric replacement is a frequently employed strategy to optimize the physicochemical and pharmacological properties of a lead compound. This involves the substitution of a functional group with another that possesses similar steric and electronic characteristics, with the goal of enhancing activity, improving selectivity, modulating metabolic stability, or reducing toxicity. For the compound this compound, bioisosteric modifications can be considered for its two key functional moieties: the hydroxyurea group and the carboxylic acid group. While specific bioisosteric replacement studies on this compound itself are not extensively documented in publicly available research, the principles of bioisosterism can be applied by examining studies on analogous structures.
Bioisosteric Replacements for the Hydroxyurea Moiety
The hydroxyurea functional group is critical for the biological activity of many compounds, often acting as a radical scavenger or an inhibitor of enzymes like ribonucleotide reductase. The structure-activity relationship (SAR) of hydroxyurea derivatives indicates that certain structural features are essential for their activity.
Key SAR findings for the hydroxyurea moiety include:
The hydroxyl group is generally considered indispensable for the inhibition of DNA synthesis.
Substitution of the hydroxyl proton with a methyl group typically results in an inactive compound. However, replacement with a carbonyl group can maintain antimitotic properties.
Modifications at the N1 position (the nitrogen not bearing the hydroxyl group) can influence activity. For example, 1-methyl and 1-ethyl hydroxyurea have shown significant antimitotic effects.
Conversely, substitution of the carbonyl group at the 1-position tends to decrease antimitotic activity.
In the context of developing second-generation N-hydroxyurea 5-lipoxygenase inhibitors, researchers have explored various heterocyclic templates to substitute the core structure while retaining the essential N-hydroxyurea pharmacophore. This approach has demonstrated that incorporating specific lipophilic substituents can maintain or even improve potency. Furthermore, structural modifications in proximity to the N-hydroxyurea group have been shown to influence the rate of in vitro glucuronidation, a key metabolic pathway, thereby affecting the duration of action.
One study on hydroxyurea analogs as nitric oxide donors revealed that for effective NO release, an unsubstituted –NHOH group and a hydrogen atom on the non-hydroxyl nitrogen are necessary for the formation of a low spin MetHb-HU complex.
The following table summarizes the influence of substitutions on the activity of hydroxyurea analogs based on general SAR principles.
| Substitution Position | Moiety | Influence on Activity |
| Hydroxyl Proton | Methyl | Inactive |
| Hydroxyl Proton | Carbonyl | Antimitotic property retained |
| N1 Position | Methyl, Ethyl | Highly antimitotic |
| Carbonyl at Position 1 | Various substitutions | Decreased antimitotic activity |
Bioisosteric Replacements for the Carboxylic Acid Moiety
The carboxylic acid group is a common feature in many drugs, often contributing to target binding through ionic interactions and hydrogen bonding. However, its acidic nature can lead to poor membrane permeability and rapid metabolism, prompting the exploration of bioisosteric replacements. A wide array of functional groups have been investigated as carboxylic acid bioisosteres, each imparting distinct physicochemical properties that can modulate a compound's activity profile.
The choice of a bioisostere for a carboxylic acid can significantly alter properties such as acidity (pKa), lipophilicity (logD), and plasma protein binding. These changes, in turn, can affect a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement.
A systematic study on phenylpropionic acid derivatives, where the carboxylic acid was replaced by 35 different isosteres, revealed a considerable variation in physicochemical properties. For instance, pKa values spanned approximately 10 units, and most isosteres were less acidic than the parent carboxylic acid. This study also showed that less acidic isosteres, such as hydroxamic acids and sulfonamides, tended to have higher unbound fractions in plasma.
Some of the most common and well-studied bioisosteres for carboxylic acids include:
Tetrazoles: These are among the most successful carboxylic acid bioisosteres. They are more lipophilic than carboxylic acids and their pKa is similar, allowing them to act as proton donors. The replacement of a carboxylic acid with a tetrazole has led to improved oral bioavailability in several drug candidates.
Acyl Sulfonamides: These are also acidic but generally less so than carboxylic acids. They can form strong hydrogen bonds and have been used to improve the pharmacokinetic properties of various compounds.
Isoxazolols: These heterocyclic structures can mimic the acidic proton and hydrogen bonding capabilities of carboxylic acids.
Hydroxamic Acids: These are typically less acidic than carboxylic acids.
Neutral Bioisosteres: In some cases, a neutral group that can participate in hydrogen bonding or cation-π interactions can replace a carboxylic acid. This can be particularly advantageous for improving penetration into the central nervous system.
The following interactive data table provides a comparison of the physicochemical properties of several common carboxylic acid bioisosteres from a study on phenylpropionic acid derivatives.
| Bioisostere | pKa | logD at pH 7.4 | Unbound Fraction (fu) in Plasma (%) |
| Carboxylic Acid | 4.8 | 1.1 | 1.1 |
| N-Acetylsulfonamide | 4.1 | 0.9 | 1.1 |
| Tetrazole | 5.2 | 1.8 | 1.1 |
| N-Triflyl-sulfonamide | 2.1 | 1.1 | 4.3 |
| Hydroxamic Acid | 9.3 | 1.7 | 29.3 |
| N-Benzoyl-sulfonamide | 3.3 | 2.1 | 1.1 |
| Acyl-urea | 9.3 | 2.0 | 50.0 |
The selection of an appropriate bioisostere is highly context-dependent, relying on the specific binding site interactions and the desired physicochemical properties for a given therapeutic target. For this compound, replacing the carboxylic acid with a more lipophilic bioisostere like a tetrazole could potentially enhance its membrane permeability. Conversely, a less acidic bioisostere might alter its binding mode or metabolic fate. Ultimately, the influence of any bioisosteric replacement on the activity profile would need to be determined empirically through synthesis and biological evaluation.
Computational and Theoretical Chemistry Studies
Molecular Docking and Ligand-Target Interaction Simulations
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as an enzyme. This method is instrumental in structure-based drug design, helping to elucidate the binding mechanism and affinity of a ligand.
While specific docking studies featuring 2-(3-Hydroxyureido)acetic acid against matrix metalloproteinases (MMPs), 5-lipoxygenase (5-LO), or soluble epoxide hydrolase (sEH) are not extensively detailed in the public literature, its structural motifs suggest a strong potential for interaction, particularly with metalloenzymes like MMPs. The hydroxyureido moiety, -NH-C(O)-NH-OH, is a known zinc-binding group (ZBG), analogous to the hydroxamic acid group commonly found in potent MMP inhibitors.
A hypothetical docking study of this compound into the active site of an MMP (e.g., MMP-13) would likely predict that the hydroxyureido group chelates the catalytic zinc ion (Zn²⁺). The binding mode would be anchored by this critical metal coordination. The remainder of the molecule would then occupy adjacent subsites of the enzyme's active site cleft. The glycine (B1666218) portion of the molecule could form hydrogen bonds with the protein backbone, further stabilizing the complex.
Table 1: Illustrative Predicted Binding Interactions of this compound with a Generic MMP Active Site
| Functional Group of Ligand | Interacting Residue/Component in Enzyme | Interaction Type | Predicted Distance (Å) |
|---|---|---|---|
| Hydroxyureido (-C(O)NHOH) | Catalytic Zn²⁺ Ion | Metal Coordination | ~2.1 - 2.3 |
| Hydroxyureido (-OH) | Alanine (Backbone NH) | Hydrogen Bond | ~2.8 |
| Carboxylate (-COOH) | Leucine (Backbone NH) | Hydrogen Bond | ~2.9 |
Note: This table is illustrative, based on the known interactions of similar functional groups.
The primary interactions governing the binding of this compound to a metalloenzyme active site are metal coordination and hydrogen bonding. researchgate.netallresearchjournal.com
Metal Coordination: The hydroxyureido group is predicted to act as a bidentate chelator, coordinating the catalytic zinc ion through the oxygen atoms of the carbonyl and hydroxylamine (B1172632) groups. researchgate.net This interaction is fundamental to its inhibitory potential against enzymes like MMPs, as it neutralizes the zinc ion's catalytic role. The geometry of this coordination is crucial for high-affinity binding.
Hydrogen Bonding: The multiple hydrogen bond donors (-OH, -NH) and acceptors (C=O) in the molecule allow for a network of hydrogen bonds with amino acid residues in the enzyme's active site. nih.gov Molecular dynamics simulations following docking could reveal the stability of these interactions over time, showing how the ligand and protein adapt to each other to maintain a favorable binding conformation. These simulations can also highlight the role of water molecules in mediating interactions between the ligand and the target.
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a framework for understanding the electronic properties and energetics of molecules from first principles.
DFT calculations can be used to determine the electronic structure of this compound. Key insights are derived from the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals are critical descriptors of a molecule's reactivity. researchgate.netresearchgate.net
HOMO: This orbital is associated with the molecule's ability to donate electrons. For this compound, the HOMO is expected to be localized primarily around the electron-rich nitrogen and oxygen atoms of the hydroxyureido group.
LUMO: This orbital indicates the ability to accept electrons. The LUMO is likely distributed over the carbonyl group and the carboxylic acid moiety.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. DFT studies on the related compound hydroxyurea (B1673989) have shown a calculated bandgap that correlates well with experimental measurements. researchgate.net
Table 2: Hypothetical Reactivity Descriptors for this compound from DFT Calculations
| Parameter | Predicted Value (Illustrative) | Implication |
|---|---|---|
| EHOMO | -6.8 eV | Indicates regions susceptible to electrophilic attack. |
| ELUMO | -1.2 eV | Indicates regions susceptible to nucleophilic attack. |
| HOMO-LUMO Gap (ΔE) | 5.6 eV | Suggests moderate chemical stability. |
Note: Values are hypothetical and serve to illustrate the output of DFT analysis.
DFT calculations are highly effective for quantifying the energetics of metal-ligand binding. nih.gov For this compound, this involves calculating the binding free energy (ΔG_bind) of the complex formed with a metal ion, such as Zn²⁺. The calculation typically involves optimizing the geometries of the free ligand, the free metal ion, and the resulting metal-ligand complex.
The binding process can be dissected into steps, including the deprotonation of the ligand, which is often required for strong chelation. DFT can predict the pKa values of the acidic protons in the molecule, identifying which proton is preferentially lost upon binding. For hydroxamic acids and related compounds, the hydroxylamine proton (-NHOH ) is typically the most acidic and is lost to facilitate coordination. nih.govacs.org The calculations would likely confirm a high thermodynamic favorability for the chelation of Zn²⁺ by the deprotonated form of this compound.
The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformers and the energy barriers for rotation around single bonds.
A potential energy surface (PES) can be generated by systematically rotating the key dihedral angles in the molecule and calculating the energy at each point using quantum mechanical methods. For this molecule, the critical dihedral angles would be along the glycine backbone (Φ, Ψ angles) and the bonds connecting the glycine unit to the hydroxyurea moiety. acs.orgnih.govchemrxiv.org
The analysis would reveal the most stable conformers in the gas phase and in solution (using a continuum solvation model). It is expected that intramolecular hydrogen bonding plays a significant role in stabilizing certain conformations, for instance, between the carboxylic acid group and the ureido nitrogen. The results of such an analysis are crucial for understanding which conformer is likely to be biologically active—that is, the one that fits best into the enzyme's active site. nih.govresearchgate.net
Molecular Dynamics Simulations to Explore Ligand-Protein Dynamics
MD simulations can be employed to investigate the stability of the enzyme-inhibitor complex in an aqueous environment, which mimics physiological conditions. nih.gov For instance, in studies of urease inhibitors, MD simulations have been used to examine the stability, conformational changes, and internal motions of protein-ligand complexes. nih.gov These simulations can reveal key amino acid residues that are crucial for the binding and stabilization of the inhibitor within the active site of the enzyme. nih.govnih.gov The root mean square deviation (RMSD) is a key parameter monitored during MD simulations to assess the conformational stability of the protein-ligand complex. nih.gov
The insights gained from MD simulations, such as the identification of key hydrogen bonds and hydrophobic interactions, are invaluable for the rational design of more potent and selective inhibitors. researchgate.netresearchgate.net For example, by understanding the dynamic behavior of an inhibitor in the active site, modifications can be proposed to enhance its binding affinity and residence time, thereby improving its therapeutic efficacy.
Below is a hypothetical data table illustrating the kind of data that could be generated from an MD simulation study of this compound bound to a target protein.
| Simulation Parameter | Value | Description |
| Simulation Time | 200 ns | The total time duration of the molecular dynamics simulation. nih.gov |
| RMSD of Protein Backbone | 0.2 ± 0.05 nm | A measure of the average change in displacement of the protein backbone atoms from their initial position, indicating conformational stability. nih.gov |
| RMSD of Ligand | 0.1 ± 0.03 nm | A measure of the average change in displacement of the ligand atoms from its initial docked pose, indicating binding stability. |
| Key Interacting Residues | Asp224, Cys322, His249 | Amino acid residues in the protein's active site that form significant interactions (e.g., hydrogen bonds, hydrophobic contacts) with the ligand. tandfonline.com |
| Average Number of Hydrogen Bonds | 3.5 ± 0.8 | The average number of hydrogen bonds formed between the ligand and the protein throughout the simulation, indicating the strength of the interaction. researchgate.net |
Cheminformatics and In Silico Screening for Target Identification and Lead Optimization
Cheminformatics and in silico screening are pivotal in the early stages of drug discovery for identifying potential biological targets of a compound and for optimizing its structure to enhance its activity and drug-like properties. unipi.it These computational techniques are particularly valuable for a molecule like this compound, for which the specific biological targets may not be fully elucidated.
Target Identification
A primary application of in silico screening is to search large databases of protein structures to identify potential binding partners for a given small molecule. mdpi.com This process, often referred to as reverse docking or virtual screening, involves docking the structure of this compound against a library of known protein targets. The results are scored based on the predicted binding affinity, allowing for the prioritization of potential targets for further experimental validation. nih.gov For example, given the structural similarity of this compound to known inhibitors, it could be screened against metalloenzymes like urease and histone deacetylases. tandfonline.comnih.govnih.gov
Pharmacophore modeling is another powerful cheminformatics tool for target identification. A pharmacophore model represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. By creating a pharmacophore model for this compound, researchers can screen databases of known drugs and their targets to find molecules with similar pharmacophoric features, thereby inferring potential targets. nih.gov
Lead Optimization
Once a biological target is identified, cheminformatics plays a crucial role in optimizing the lead compound to improve its potency, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). In silico methods can be used to predict how modifications to the structure of this compound would affect its binding affinity to the target protein. researchgate.net For instance, quantitative structure-activity relationship (QSAR) models can be developed to correlate structural features with biological activity, guiding the synthesis of more effective analogues. mdpi.com
Furthermore, in silico ADMET prediction tools are used to assess the drug-likeness of a compound early in the discovery process. researchgate.net These tools can predict properties such as solubility, membrane permeability, and potential toxicity, helping to identify and mitigate potential liabilities before significant resources are invested in experimental studies. researchgate.net For example, in the development of novel hydroxyurea-lipid drug conjugates, in silico ADME studies were conducted to evaluate the improved properties of the modified compounds. researchgate.net
The following table provides examples of data that would be generated during a cheminformatics and in silico screening workflow for this compound.
| In Silico Method | Parameter | Predicted Value/Outcome | Purpose |
| Virtual Screening | Docking Score (kcal/mol) | -8.5 (against Target X) | To predict the binding affinity of the compound to a potential protein target. nih.gov |
| Pharmacophore Modeling | Pharmacophoric Features | 2 H-bond donors, 1 H-bond acceptor, 1 negative ionizable | To identify the key chemical features responsible for biological activity and to search for similar molecules. nih.gov |
| QSAR Analysis | pIC50 | 6.2 | To predict the biological activity of new analogues based on their structural properties. mdpi.com |
| ADMET Prediction | Lipinski's Rule of Five | Compliant | To assess the drug-likeness and potential for oral bioavailability of the compound. |
| ADMET Prediction | Predicted Aqueous Solubility | High | To estimate the solubility of the compound in water, which affects its absorption and distribution. |
Future Research Directions and Academic Potential
Investigation of Novel Enzymatic Targets and Pathways
The hydroxyurea (B1673989) scaffold is a well-established inhibitor of metalloenzymes. A primary focus of future research should be the comprehensive investigation of novel enzymatic targets and pathways for 2-(3-hydroxyureido)acetic acid. While hydroxyurea is known to inhibit urease and ribonucleotide reductase, the addition of the acetic acid group in this compound may alter its binding affinity and selectivity, potentially revealing new enzymatic interactions. nih.govmdpi.com
Systematic screening against a broad panel of metalloenzymes, particularly those involved in proliferative and inflammatory diseases, could uncover previously unknown targets. Understanding the mechanism of action at a molecular level through techniques like X-ray crystallography and cryo-electron microscopy will be crucial in elucidating the specific interactions between the compound and its enzymatic targets. Furthermore, exploring its impact on metabolic pathways, such as those related to mitochondrial energy metabolism, could reveal broader biological effects. nih.gov
Table 1: Potential Enzymatic Targets for this compound
| Enzyme Class | Potential Targets | Rationale |
| Metalloenzymes | Urease, Ribonucleotide Reductase, Histone Deacetylases (HDACs) | Based on the known activity of the hydroxyurea scaffold. |
| Kinases | Tyrosine Kinases, Serine/Threonine Kinases | The acetic acid moiety may facilitate interactions within ATP-binding sites. |
| Proteases | Matrix Metalloproteinases (MMPs) | Potential for chelation of the active site metal ion. |
Design and Synthesis of Multi-Target Directed Ligands incorporating this compound Scaffolds
The development of multi-target directed ligands (MTDLs) is a burgeoning field in medicinal chemistry, aiming to address complex diseases with a single chemical entity that can modulate multiple biological targets. nih.govnih.gov The this compound scaffold is an ideal candidate for the design and synthesis of such ligands. Its bifunctional nature allows for the incorporation of pharmacophores that can interact with different biological targets.
Future research could focus on conjugating the this compound scaffold with other known pharmacologically active moieties. For instance, combining it with fragments known to inhibit protein kinases or components of signaling pathways implicated in cancer could lead to novel anti-cancer agents with a dual mechanism of action. Aryl urea-based scaffolds have already shown promise in the development of multitarget inhibitors in anticancer immunotherapies. nih.gov The synthesis of a library of such hybrid molecules and their subsequent screening will be a critical step in identifying lead compounds for further development.
Exploration of Diagnostic Applications as Chemical Probes
Chemical probes are essential tools for dissecting complex biological processes. nih.govnih.gov The unique chemical properties of this compound make it a promising candidate for development as a chemical probe. Its ability to potentially interact with specific enzymatic targets could be harnessed for diagnostic purposes.
Future studies could involve the synthesis of derivatized versions of this compound that incorporate reporter groups, such as fluorescent tags or radiolabels. nih.gov These labeled probes could be used in cellular and in vivo imaging studies to visualize the localization and activity of their target enzymes. For example, a fluorescently labeled derivative could be used to monitor the activity of a specific metalloenzyme in real-time within living cells, providing valuable insights into its biological function and role in disease.
Development of Advanced Delivery Systems for Academic Research Tool Compounds
To enhance its utility as a research tool, the development of advanced delivery systems for this compound is a crucial area of future investigation. While the compound itself may possess interesting biological activities, its efficacy in cellular or in vivo models can be limited by factors such as poor solubility, limited cell permeability, or rapid metabolism.
Research into formulating this compound into various nano-delivery systems, such as liposomes or polymeric nanoparticles, could significantly improve its bioavailability and target-site accumulation. nih.gov For instance, encapsulating the compound within liposomes could protect it from degradation and facilitate its uptake by cells. These advanced delivery systems would not only enhance its effectiveness as a research tool but also provide a foundation for its potential future therapeutic applications.
Integration with Systems Biology Approaches to Understand Broader Biological Impact
To gain a comprehensive understanding of the biological effects of this compound, its investigation should be integrated with systems biology approaches. Rather than focusing on a single target or pathway, systems biology aims to understand the complex interplay of various cellular components.
Future research should employ high-throughput "omics" technologies, such as genomics, proteomics, and metabolomics, to profile the global changes induced by this compound in cellular models. For example, treating cells with the compound and subsequently analyzing changes in gene expression, protein levels, and metabolite concentrations can provide a holistic view of its mechanism of action and identify off-target effects. This approach can help in understanding its broader biological impact, including its effects on cerebral metabolic stress and bone metabolism, as has been studied for hydroxyurea. nih.govnih.gov
Q & A
Q. What methodologies enable the study of this compound’s metabolite profile in vivo?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
